molecular formula C18H22ClNO B1438133 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride CAS No. 1185298-30-9

4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride

Cat. No. B1438133
M. Wt: 303.8 g/mol
InChI Key: GPNVAEVQMJIISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride” is a synthetic organic compound. It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of this compound are intermediates in alkaloid syntheses .


Synthesis Analysis

The synthesis of “4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride” involves several steps. The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .

Scientific Research Applications

Synthesis and Antiproliferative Study

4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride has been explored in the context of antiproliferative studies. Novel derivatives of this compound, specifically 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, were synthesized and tested against various human cancer cell lines. These compounds displayed significant growth inhibition effects on T-47D, HeLa, HepG2, and MCF-7 cancer cell lines, indicating potential applications in cancer treatment and drug discovery (Harishkumar et al., 2018).

Crystal Structure Analysis in Cancer Research

The crystal structure of LSD1, a critical enzyme in regulating cancer stem cell properties, was determined in complex with a derivative of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine. This study provided insights into the binding mode of reversible inhibitors of LSD1, which is valuable for designing more potent inhibitors for cancer treatment (Niwa et al., 2018).

Cytotoxic and Anticancer Agents

Compounds related to 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine, specifically 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have been synthesized and identified as a new class of cytotoxic and anticancer agents. These compounds showed significant cytotoxicity towards various cancer cell lines and in vivo activity against colon cancers, highlighting their potential as anticancer agents (Dimmock et al., 1998).

Antimicrobial Activities

Derivatives of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine have been synthesized and tested for antimicrobial activities. These compounds showed moderate effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).

Antibacterial Activity and Selective Killing of Bacterial Persisters

A compound related to 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine, identified as C10, was found to selectively kill bacterial persisters that are tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is significant in understanding bacterial persistence and developing strategies to combat antibiotic-resistant bacteria (Kim et al., 2011).

properties

IUPAC Name

4-[(4-phenylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNVAEVQMJIISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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